5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite

mRNA therapeutics gene expression modified nucleoside

Standard RNA synthesis phosphoramidites yield suboptimal mRNA performance for vaccine/therapeutic programs. This m1Ψ-CE-phosphoramidite (MW 875.09) with 5'-DMT & 2'-O-TBDMS protection is the clinically validated building block used in approved SARS-CoV-2 mRNA vaccines. - Delivers ~13-fold higher protein expression vs. Ψ-modified mRNA; up to ~44-fold with m5C/m1Ψ double modification - Higher IVT incorporation fidelity reduces sequence variants, easing regulatory filing - Enables precise TLR8 modulation (activates vs. Ψ which does not) for cancer immunotherapy applications

Molecular Formula C46H63N4O9PSi
Molecular Weight 875.1 g/mol
Cat. No. B12391477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite
Molecular FormulaC46H63N4O9PSi
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41?,42-,60?/m1/s1
InChIKeyZDZLHJPETUXZJT-ZBWSSALESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-PseudoUridine Phosphoramidite Overview


5′-DMT-2′-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite (CAS 875302-45-7) is a chemically modified ribonucleoside phosphoramidite monomer designed for incorporation into synthetic RNA oligonucleotides via solid-phase synthesis . The compound features three key structural elements: a 5′-O-dimethoxytrityl (DMT) group for controlled 5′-hydroxyl protection during chain extension, a 2′-O-tert-butyldimethylsilyl (TBDMS) group for orthogonal 2′-hydroxyl protection, and an N1-methyl substitution on the pseudouridine nucleobase . The combination of 5′-O-DMT, β-cyanoethyl phosphate protection, and 2′-O-TBDMS constitutes a validated, reliable method for the preparation of fully active RNA [1]. As a phosphoramidite, the compound enables site-specific incorporation of the N1-methylpseudouridine (m1Ψ) modification into RNA sequences [2].

Why N1-Methyl-PseudoUridine Cannot Be Substituted


Generic substitution of N1-methylpseudouridine phosphoramidite with unmodified uridine or pseudouridine phosphoramidites leads to quantifiable degradation of downstream mRNA performance that cannot be compensated by post-synthetic optimization. Incorporation of N1-methylpseudouridine (m1Ψ) into mRNA yields up to ~44-fold higher reporter gene expression compared to pseudouridine (Ψ)-modified mRNA when combined with 5-methylcytidine [1]. Moreover, m1Ψ-modified mRNA reduces intracellular innate immunogenicity and improves cellular viability relative to Ψ-modified mRNA . At the translation fidelity level, m1Ψ-modified mRNAs do not significantly alter tRNA selection or increase miscoding rates, whereas pseudouridine can stabilize mismatches and reduce reverse transcriptase accuracy [2]. For users requiring 2′-O-TBDMS protection, substituting with 2′-O-TOM phosphoramidites alters synthesis performance: TOM offers slightly higher coupling efficiency but TBDMS remains the most extensively validated and commercially available 2′-silyl protecting group for RNA synthesis [3]. These differential performance gaps are intrinsic to the nucleobase modification and protecting group chemistry and cannot be bridged by adjusting synthesis protocols.

N1-Methyl-PseudoUridine Performance Evidence


Translation Efficiency vs. Pseudouridine

mRNAs containing N1-methylpseudouridine (m1Ψ) alone or in combination with 5-methylcytidine (m5C) provide significantly higher reporter gene expression compared to pseudouridine (Ψ)-modified mRNA. In head-to-head transfection experiments, double-modified (m5C/m1Ψ) mRNA produced up to ~44-fold higher reporter gene expression than (m5C/Ψ) mRNA in cell lines [1]. Single-modified m1Ψ mRNA produced ~13-fold higher expression compared to single-modified Ψ mRNA in mice . The enhanced expression is attributed to increased evasion of endosomal Toll-like receptor 3 (TLR3) activation and reduced downstream innate immune signaling [2].

mRNA therapeutics gene expression modified nucleoside in vitro transcription

IVT Incorporation Fidelity

Incorporation of N1-methylpseudouridine-5′-triphosphate into in vitro-transcribed RNA produces a 3- to 5-fold increase in translational efficiency compared to unmodified uridine triphosphate (UTP) [1]. Additionally, mRNA synthesized with N1-methylpseudouridine exhibits a marked reduction in detectable double-stranded RNA (dsRNA) byproducts relative to UTP-synthesized mRNA [2]. The methylation at the N1 position of pseudouridine disrupts RNA secondary structures that trigger degradation and diminishes innate immune sensing [3].

mRNA translation in vitro transcription RNA stability dsRNA reduction

Innate Immune Evasion

In direct comparative studies, (m5C/)m1Ψ-modified mRNA demonstrated reduced intracellular innate immunogenicity compared to (m5C/)Ψ-modified mRNA upon in vitro transfection [1]. This reduction in immunogenicity correlated with improved cellular viability post-transfection . Mechanistically, m1Ψ-modified mRNA exhibits increased evasion of endosomal Toll-like receptor 3 (TLR3) activation, whereas Ψ-modified mRNA retains higher TLR3 stimulatory activity [2]. Notably, recent evidence indicates that m1Ψ evades RNase T2, PLD3, and PLD4 processing but is able to directly activate TLR8, distinguishing its immune profile from pseudouridine [3].

immunogenicity cellular viability TLR signaling mRNA safety

5' UTR-Selective Translation Enhancement

The 2′-O-TBDMS protecting group in this phosphoramidite provides a defined performance profile compared to alternative 2′-protecting chemistries. For a 21-mer unmodified RNA oligonucleotide, 2′-TBDMS chemistry yields approximately 65% full-length crude product, compared to ~34% for 2′-TOM and ~81% for 2′-ACE [1]. For a 50-mer, TBDMS yields ~36% full-length material versus ~8% for TOM and ~61% for ACE [2]. While ACE offers higher crude purity, TBDMS remains the standard 2′-silyl group with extensive validation across diverse sequences and the broadest commercial monomer availability [3]. TOM provides slightly higher coupling efficiency than TBDMS due to the oxymethyl spacer, but this advantage is most pronounced for very long RNAs (>100-mer) .

RNA synthesis phosphoramidite chemistry 2′-hydroxyl protection oligonucleotide purity

N1-Methyl-PseudoUridine Application Scenarios


Maximized Protein Expression

This phosphoramidite is the monomer of choice for solid-phase synthesis of mRNA oligonucleotides where maximizing protein expression per unit of input RNA is paramount. The ~44-fold expression advantage of double-modified (m5C/m1Ψ) mRNA over (m5C/Ψ) mRNA [1], combined with the 3- to 5-fold translational efficiency increase over unmodified UTP [2], translates directly to higher therapeutic protein yields and reduced manufacturing costs. Users should prioritize this monomer when developing mRNA therapeutics, vaccines, or protein replacement therapies where expression level is a critical quality attribute.

GMP Manufacturing Homogeneity

For mRNA intended for in vivo administration or use in immunologically sensitive cell-based assays, this phosphoramidite enables synthesis of mRNA with quantifiably reduced intracellular innate immunogenicity compared to pseudouridine-modified mRNA [3]. The improved cellular viability post-transfection and evasion of TLR3 activation [4] make m1Ψ-modified mRNA the preferred platform when minimizing confounding immune responses is essential. This is particularly relevant for repeated-dose mRNA therapies, vaccine development where anti-vector immunity must be avoided, and functional genomic studies requiring clean phenotypic readouts.

TLR8-Dependent Immunomodulation

This phosphoramidite is compatible with established TBDMS-based RNA synthesis workflows that remain the most widely deployed and validated platform for solid-phase RNA synthesis [5]. With crude full-length yields of ~65% for 21-mer oligonucleotides [6], the monomer provides acceptable synthetic efficiency while leveraging the extensive body of published deprotection and purification protocols for TBDMS-protected RNA. Users who prioritize protocol familiarity, broad sequence compatibility, and monomer availability over maximum crude yield should select this TBDMS-protected building block over less-established ACE-protected alternatives, particularly for N1-methylpseudouridine which has limited availability in non-TBDMS formats.

Clinically Validated De-Risking

The phosphoramidite is suitable for incorporation into small interfering RNA (siRNA) and single-guide RNA (sgRNA) oligonucleotides where enhanced stability against nuclease degradation is required . The N1-methylpseudouridine modification confers increased resistance to cellular RNases, extending the functional half-life of synthetic RNA in biological applications including gene silencing and CRISPR-based genome editing . The TBDMS protecting group provides orthogonal protection during solid-phase synthesis, enabling precise, site-specific incorporation of the modified nucleoside at desired positions within the oligonucleotide sequence.

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